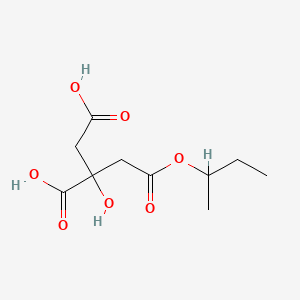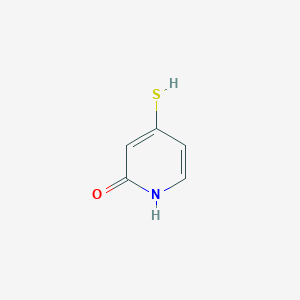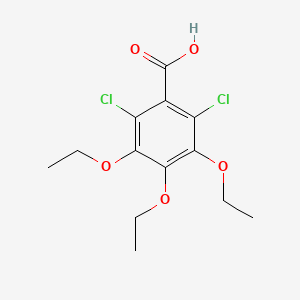
2,6-Dichloro-3,4,5-triethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,4,5-triethoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and three ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-triethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3,4,5-triethoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-Dichloro-3,4,5-triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoic acids with different functional groups.
科学的研究の応用
Chemistry: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the formulation of various industrial products.
作用機序
The mechanism of action of 2,6-Dichloro-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting cellular processes. The exact molecular pathways and targets are subject to ongoing research.
類似化合物との比較
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Contains methoxy groups and different chlorine substitution pattern.
Uniqueness: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique combination of chlorine and ethoxy groups makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C13H16Cl2O5 |
|---|---|
分子量 |
323.17 g/mol |
IUPAC名 |
2,6-dichloro-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H16Cl2O5/c1-4-18-10-8(14)7(13(16)17)9(15)11(19-5-2)12(10)20-6-3/h4-6H2,1-3H3,(H,16,17) |
InChIキー |
ABXFSGDFAVFWLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C(=C1OCC)Cl)C(=O)O)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



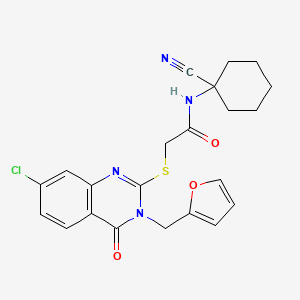
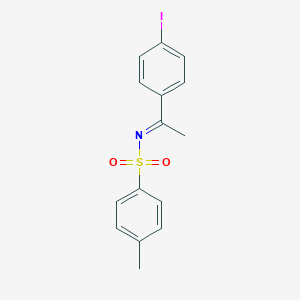
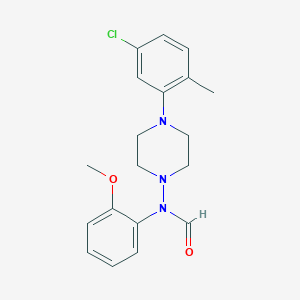


![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
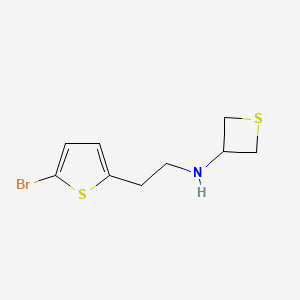
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)

![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)

